ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester, an iodine atom, and a methyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is also prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules[][3].
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride[][3].
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in medicinal chemistry and material science[3][3].
Scientific Research Applications
Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Lacks the iodine and methyl substituents, making it less reactive in certain substitution reactions.
4-Iodo-1H-pyrazole-3-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom allows for versatile substitution reactions, while the ethyl ester group enhances its solubility in organic solvents .
Properties
IUPAC Name |
ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFPQKKHIGHBEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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